Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate
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Overview
Description
Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a cyclohexyl group attached to the acetate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of flow microreactors has been shown to be particularly effective for the synthesis of esters, providing a sustainable and scalable method for industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino compound. This process is often mediated by enzymes such as esterases or proteases, which recognize and hydrolyze the ester bond. The released amino compound can then interact with its target, exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-(((tert-butoxycarbonyl)amino)-2-cyclohexylacetate: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Methyl ®-2-(((methoxycarbonyl)amino)-2-cyclohexylacetate: Similar in structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
Methyl ®-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where selective cleavage of the benzyloxycarbonyl group is desired .
Properties
IUPAC Name |
methyl (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOARRTTBKNDF-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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